Cas no 1864063-10-4 (2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride)
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-([2-(PIPERIDIN-2-YL)ETHYL]SULFANYL)PYRIMIDINE HYDROCHLORIDE
- 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride
- 2-(2-piperidin-2-ylethylsulfanyl)pyrimidine;hydrochloride
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- MDL: MFCD26793232
- Inchi: 1S/C11H17N3S.ClH/c1-2-6-12-10(4-1)5-9-15-11-13-7-3-8-14-11;/h3,7-8,10,12H,1-2,4-6,9H2;1H
- InChI Key: ZPVXWRWQLCWTEN-UHFFFAOYSA-N
- SMILES: Cl.S(C1N=CC=CN=1)CCC1CCCCN1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 171
- Topological Polar Surface Area: 63.1
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P189161-100mg |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 100mg |
$ 115.00 | 2022-06-03 | ||
| TRC | P189161-500mg |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 500mg |
$ 410.00 | 2022-06-03 | ||
| TRC | P189161-1g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 1g |
$ 615.00 | 2022-06-03 | ||
| Enamine | EN300-241495-0.05g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-241495-0.1g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-241495-0.25g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-241495-0.5g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
| Enamine | EN300-241495-1.0g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-241495-2.5g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-241495-5.0g |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride |
1864063-10-4 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride
Recent Advances in the Study of 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride (CAS: 1864063-10-4)
The compound 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride (CAS: 1864063-10-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and potential clinical implications.
Recent studies have highlighted the role of 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride as a promising scaffold for drug development. Its unique chemical structure, featuring a piperidine ring and a pyrimidine moiety, allows for versatile interactions with biological targets. Researchers have successfully synthesized this compound using optimized protocols, achieving high yields and purity, which are critical for further pharmacological evaluations.
In vitro and in vivo studies have demonstrated that 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride exhibits notable activity against a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, preliminary data suggest its efficacy as an inhibitor of key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory therapies. Additionally, its interaction with certain neurotransmitter receptors has sparked interest in its application for neurological disorders.
Mechanistic studies have further elucidated the compound's mode of action. Structural-activity relationship (SAR) analyses have identified critical functional groups that contribute to its bioactivity, providing valuable insights for the design of derivatives with enhanced potency and selectivity. Computational modeling and molecular docking studies have complemented these findings, offering a detailed understanding of the compound's binding interactions at the atomic level.
Despite these promising results, challenges remain in the development of 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further optimization and preclinical testing. Collaborative efforts between academic institutions and pharmaceutical companies are underway to overcome these hurdles and advance the compound toward clinical trials.
In conclusion, 2-{[2-(piperidin-2-yl)ethyl]sulfanyl}pyrimidine hydrochloride represents a compelling area of research in chemical biology and drug discovery. Its multifaceted biological activities and potential therapeutic applications underscore the importance of continued investigation. Future studies should focus on refining its pharmacological profile and exploring its efficacy in disease models, paving the way for its eventual translation into clinical use.
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